molecular formula C23H17NO3 B2556364 N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923107-75-9

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No. B2556364
CAS RN: 923107-75-9
M. Wt: 355.393
InChI Key: CGCUVUJXTGPSOS-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide, also known as MPOB, is a synthetic compound that belongs to the class of chromenone derivatives. MPOB has been widely studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

Metabolism and Pharmacokinetics : Research on similar benzamide derivatives, like N,N-diethyl-3-methyl-benzamide (deet) and other compounds, has elucidated their metabolism and pharmacokinetics in humans. For instance, studies have shown that compounds like deet are metabolized into more polar compounds after administration, indicating a rapid clearance from blood and plasma and suggesting pathways that might be relevant for N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide as well (Calafat et al., 2016).

Oncology Applications : Benzamide derivatives have been investigated for their potential in treating cancers. Chidamide, for instance, is a novel benzamide type of subtype-selective histone deacetylase (HDAC) inhibitor showing efficacy in relapsed or refractory peripheral T-cell lymphoma (Shi et al., 2015). This suggests that similar compounds, including this compound, could have therapeutic potential in oncology, particularly if they exhibit HDAC inhibition properties.

Neurological Applications : Some benzamide derivatives have been explored for their relevance in neurological disorders. For example, the use of benzoate, a D-amino acid oxidase inhibitor, as an add-on treatment for schizophrenia, indicating a novel approach for drug development in neurology (Lane et al., 2013). This points to the potential research avenues for this compound in the modulation of neurotransmission or neuroprotection.

properties

IUPAC Name

N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3/c1-15-7-5-6-10-18(15)22-14-20(25)19-13-17(11-12-21(19)27-22)24-23(26)16-8-3-2-4-9-16/h2-14H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCUVUJXTGPSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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